molecular formula C17H26N2O B12452874 N-benzyl-N-butylpiperidine-4-carboxamide

N-benzyl-N-butylpiperidine-4-carboxamide

Katalognummer: B12452874
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: OTASJMCVGCQHSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-butylpiperidine-4-carboxamide is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are heterocyclic amines with a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a benzyl group, a butyl group, and a carboxamide functional group attached to the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with benzyl and butyl reagents under specific conditions. One common method involves the use of N-benzylpiperidine-4-carboxaldehyde as a starting material. This compound can be synthesized through the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N-butylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Alkylated or sulfonated derivatives

Wirkmechanismus

The mechanism of action of N-benzyl-N-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-benzyl-N-butylpiperidine-4-carboxamide is unique due to the presence of both benzyl and butyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in research and industry.

Eigenschaften

Molekularformel

C17H26N2O

Molekulargewicht

274.4 g/mol

IUPAC-Name

N-benzyl-N-butylpiperidine-4-carboxamide

InChI

InChI=1S/C17H26N2O/c1-2-3-13-19(14-15-7-5-4-6-8-15)17(20)16-9-11-18-12-10-16/h4-8,16,18H,2-3,9-14H2,1H3

InChI-Schlüssel

OTASJMCVGCQHSR-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.